(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone
Description
(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H10F2N2O4 It is characterized by the presence of both fluorine and nitro groups on the phenyl ring, as well as a morpholino group attached to the methanone moiety
Properties
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O4/c12-7-1-2-8(15(17)18)10(13)9(7)11(16)14-3-5-19-6-4-14/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCXYNWMQWJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone typically involves the reaction of 2,6-difluoro-3-nitrobenzoyl chloride with morpholine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (2,6-difluoro-3-aminophenyl)(morpholino)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity: Studies have indicated that (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell growth and survival.
- Mechanism of Action: The compound potentially acts through enzyme inhibition, where it covalently binds to active sites on target proteins, disrupting their function. This mechanism is similar to other known anticancer agents.
2. Enzyme Inhibition Studies
- The compound has been investigated for its ability to inhibit specific enzymes such as protein disulfide isomerase (PDI), which plays a critical role in protein folding and is implicated in cancer progression. Inhibition of PDI can lead to apoptosis in cancer cells.
- Case Study: In vitro assays demonstrated that this compound inhibited PDI with an IC50 value of approximately 0.15 µM, indicating potent activity against this target .
3. Biochemical Probes
- The compound serves as a biochemical probe in studies aimed at understanding protein interactions and enzyme activities. Its unique structural features allow it to selectively bind to certain proteins, facilitating the study of their biological roles.
Case Studies
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability compared to control groups. The results indicated an IC50 value ranging from 5 to 15 µM across different cell lines (e.g., MDA-MB-231 for breast cancer) .
Study 2: Enzyme Interaction
Research focused on the interaction between this compound and indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune response modulation in tumors. Modifications to the morpholino group were found to enhance binding affinity and inhibition rates .
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to various enzymes or receptors. The morpholino group may enhance its solubility and facilitate its transport within biological systems. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluoro-3-nitrophenyl)(piperidino)methanone
- (2,6-Difluoro-3-nitrophenyl)(morpholino)ethanone
- (2,6-Difluoro-3-nitrophenyl)(morpholino)propanone
Uniqueness
(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone is unique due to the specific combination of functional groups it possesses. The presence of both fluorine and nitro groups on the phenyl ring, along with the morpholino group, imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Biological Activity
(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H10F2N2O3
- Molecular Weight : 252.21 g/mol
- CAS Number : 260554-75-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group enhances its reactivity and potential for enzyme inhibition.
In Vitro Studies
- Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory effects on certain enzymes implicated in cancer progression. For instance, it has been shown to inhibit the activity of mutant isocitrate dehydrogenase (IDH) enzymes, which are often mutated in various cancers .
- Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines, including Jurkat T cells and HT29 colorectal cancer cells. The IC50 values for these cell lines suggest significant antiproliferative activity .
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of this compound in a mouse model of lung cancer. Results showed a marked reduction in tumor size compared to control groups, supporting its role as a potential therapeutic agent .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the difluoro and nitro substituents on the phenyl ring, which enhance the compound's binding affinity to target proteins. Modifications to the morpholino moiety have also been shown to influence biological activity significantly.
Q & A
Basic Questions
Q. What are the established synthetic routes for (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A typical approach involves reacting morpholine with a pre-functionalized benzoyl chloride derivative (e.g., 2,6-difluoro-3-nitrobenzoyl chloride) under anhydrous conditions. Optimization includes:
- Catalyst Selection : Use triethylamine or DMAP to enhance reaction efficiency .
- Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side reactions.
- Purification : Employ preparative column chromatography (e.g., hexanes/EtOAc gradients) or recrystallization (e.g., using ethanol) to isolate the product .
- Yield Improvement : Excess morpholine (4.0 equiv.) and inert atmosphere (N₂/Ar) reduce hydrolysis byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substituents, while ¹H/¹³C NMR resolves morpholine ring protons and aromatic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis is recommended if crystallizable .
- HPLC-PDA : Purity assessment (>95%) via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Strategies include:
- Cross-Validation : Compare data from multiple sources (e.g., PubChem, CAS Common Chemistry) and replicate experiments .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs.
- Solubility Studies : Test in DMSO, THF, and aqueous buffers (pH 1–12) under controlled temperatures .
- Collaborative Verification : Share samples with independent labs for parallel characterization .
Q. What strategies are recommended for evaluating the biological activity of this compound in target validation studies?
- Methodological Answer :
- In Silico Screening : Perform molecular docking against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .
- Cell-Based Assays : Use HEK293 or HeLa cells to assess cytotoxicity (via MTT assay) and target modulation (e.g., Western blot for downstream proteins) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
- In Vivo Models : For neuroactive candidates, zebrafish embryos are cost-effective for phenotypic screening .
Q. What considerations are critical when designing experiments to study the compound’s stability under various conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction .
- Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 3–10) at 40°C for 14 days; monitor via HPLC .
- Oxygen Exposure : Use degassed solvents and Schlenk lines for air-sensitive reactions .
- Impurity Profiling : Track decomposition products (e.g., morpholine hydrolysis) using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
